molecular formula C15H20O6 B1670258 Deoxynivalenol CAS No. 51481-10-8

Deoxynivalenol

Cat. No. B1670258
CAS RN: 51481-10-8
M. Wt: 296.31 g/mol
InChI Key: LINOMUASTDIRTM-QGRHZQQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxynivalenol (DON), also known as vomitoxin, is a type B trichothecene and an epoxy-sesquiterpenoid. This mycotoxin predominantly occurs in grains such as wheat, barley, oats, rye, and corn, and less often in rice, sorghum, and triticale . It is associated primarily with Fusarium graminearum and F. culmorum, both of which are important plant pathogens .


Synthesis Analysis

The synthesis of DON is associated with Fusarium graminearum, a fungus that causes pink scab disease in wheat . Genetic and genomic studies have facilitated the characterization of the molecular pathways of DON biosynthesis in F. graminearum .


Molecular Structure Analysis

The molecular formula of DON is C15H20O6 . It is difficult to derivatize, making gas chromatography analysis challenging. Most researchers use thin-layer chromatography or HPLC for analysis of this product and its metabolites .


Chemical Reactions Analysis

DON undergoes various chemical reactions. For instance, DON-glucosides were successfully synthesized in a two-step reaction from 1-β-Bromo-1-deoxy-2,3,4,6-tetra-O-acetyl-α-D-gluco-pyranose and 3-Acetyl-DON or 15-Acetyl-DON .


Physical And Chemical Properties Analysis

DON is soluble in water, ethanol, acetonitrile, and other polar solvents. It is also stable at high temperatures and low pH .

Scientific Research Applications

1. Immunotoxicity and Antioxidant Potential

Deoxynivalenol (DON), a significant threat to humans and animals, has been studied for its effects on immune injury. Research has shown that compounds like Ginsenoside Rb1 can alleviate DON-induced immune damage in mice, suggesting potential therapeutic applications. This finding highlights the importance of understanding and mitigating DON’s impact on immune systems (Rajput et al., 2021).

2. Effects on Livestock and Molecular Impact

DON, known as vomitoxin, significantly affects livestock, interfering with growth and feed acceptance. At a molecular level, it disrupts cell function by inhibiting protein synthesis and activating cellular kinases. These insights are crucial for developing strategies to reduce the negative impact of DON on animal health and productivity (Waśkiewicz et al., 2014).

3. Analytical Methods for Detection

The development of analytical methods for detecting DON and its derivatives is vital for food safety and economic considerations. This research area focuses on various qualitative and quantitative methods, highlighting the need for effective surveillance and control of DON in foods and feeds (Ran et al., 2013).

4. Biological Remedies and Food Processing

Biological remedies for DON have been explored, such as using microbes and enzymes for detoxification. The fate of DON during food processing is dynamic, with physical, chemical, and thermal processes affecting its content. This area of research is significant for understanding how to reduce DON levels safely during food production (Guo et al., 2020).

5. Health Risks Assessment

Assessing the health risks related to DON presence in food and feed is crucial for public health safety. Research in this field focuses on evaluating the potential for adverse effects in different human and animal populations, providing valuable insights for regulatory and health authorities (Knutsen et al., 2017).

Safety And Hazards

DON is hazardous and can cause significant health issues. It has been associated with human gastroenteritis and can lead to diarrhea, vomiting, and gastroenteritis in humans and farm animals . Protective measures and emergency procedures are necessary when handling DON .

Future Directions

There is an urgent need to find efficient approaches for DON decontamination in feed and food. Biological detoxification methods based on microbial strains or enzymes have the advantages of high specificity, efficiency, and no secondary pollution . In the future, an in-depth understanding of the specific mechanisms through which DON is detoxified will provide an efficient, safe, and economical means for the removal of toxins from food and feed .

properties

IUPAC Name

(1R,2R,3S,7R,9R,10R,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-7-3-9-14(5-16,11(19)10(7)18)13(2)4-8(17)12(21-9)15(13)6-20-15/h3,8-9,11-12,16-17,19H,4-6H2,1-2H3/t8-,9-,11-,12-,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINOMUASTDIRTM-QGRHZQQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(C1=O)O)(C3(CC(C(C34CO4)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@]([C@@H](C1=O)O)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)O)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020382
Record name Vomitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Deoxynivalenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4683
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble to 30 nM in ethanol, Soluble in polar organic solvents (e.g., aqueous methanol, ethanol, chloroform, acetonitrile, and ethyl acetate) and water[NTP; Chemical Information Review Document for Deoxynivalenol
Record name DEOXYNIVALENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7245
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The objective of this work was to investigate whether proteomic analysis of thymoma cells treated with the trichothecene deoxynivalenol (DON) as compared to non-treated (control) cells would reveal differential protein expression, and thus would contribute to a better understanding of the mechanisms of its toxicity. For that purpose the mouse thymoma cell line EL4 was exposed to 0.5 uM DON for 6 hr. A total of 30 proteins were affected after exposure of EL4 cells to DON. Most of these proteins were up-regulated and included key metabolic enzymes (e.g., fatty acid synthase, aldose reductase, carbamoyl phosphate synthetase, glucose-6-phosphate isomerase), chaperones (e.g., HSP9AB1 and HSP70), enzymes implicated in protein folding (PDI and ERO1-l alpha), and proteins involved in protein degradation (ubiquitin-conjugating enzyme (E1) and proteasome subunit alpha type-1). In addition, an IgE-binding protein with a molecular weight of 60 kDa and My-binding protein 1a (MYBBP1A), a transcription factor, were found to be up-regulated by DON. The observed up-regulation of MYBBP1A, a known repressor of a number of transcription factors such as PGC-1 alpha, C-myb, and p65 of the NF-kappaB family, suggests that this protein might play a role in the mechanism of DON toxicity., Deoxynivalenol (DON), one of the most abundant trichothecenes found on cereals, has been implicated in mycotoxicoses in both humans and farm animals. Low-dose toxicity is characterized by reduced weight gain, diminished nutritional efficiency, and immunologic effects. The levels and patterns of human food commodity contamination justify that DON consumption constitutes a public health issue. DON stability during processing and cooking explains its large presence in human food. /The authors/ characterized here DON intoxication by showing that the toxin concomitantly affects feeding behavior, body temperature, and locomotor activity after both per os and central administration. Using c-Fos expression mapping, /the authors/ identified the neuronal structures activated in response to DON and observed that the pattern of neuronal populations activated by the toxin resembled those induced by inflammatory signals. By real-time PCR, /the authors/ report the ...evidences for a DON-induced central inflammation, attested by the strong upregulation of interleukin-1beta, interleukin-6, tumor necrosis factor-alpha, cyclooxygenase-2, and microsomal prostaglandin synthase-1 (mPGES-1) messenger RNA. However, silencing prostaglandins E2 signaling pathways using mPGES-1 knockout mice, which are resistant to cytokine-induced sickness behavior, did not modify the responses to the toxin. These results reveal that, despite strong similarities, behavioral changes observed after DON intoxication differ from classical sickness behavior evoked by inflammatory cytokines., Trichothecenes are toxic for actively dividing cells, such as the intestinal crypt epithelium and the hematopoietic cells. The cytotoxicity has been associated with either impairment of protein synthesis by the binding of the compounds to the ribosomes of eukaryotic cells, or the dysfunction of cellular membranes. Inhibition of protein synthesis has been associated with the induction of labile and regulatory proteins, such as IL-2 in immunocytes. Transport of small molecules is impaired in cell membranes by extremely low concentrations of trichothecenes. /Trichothecenes/, Most trichothecenes inhibit protein synthesis, their potency depending on structural substituents and requiring an unsaturated bond at the C9-C10 position and integrity of the 12,13-epoxy ring. Trichothecenes bind to the 60S subunit of eukaryotic ribosomes and interfere with the activity of peptidyltransferase. Deoxynivalenol, which lacks a substituent at C-4, inhibits chain elongation. Inhibition of protein synthesis is considered to be the primary toxic effect of trichothecenes, including deoxynivalenol. The ID50 for inhibition of protein synthesis in rabbit reticulocytes was 2 ug/mL... . In vitro, deoxynivalenol is about 100 times less toxic than T-2 toxin, which has been more widely studied for its macromolecular effects. Owing to differences in lipophilicity and other possible effects, the toxicity of deoxynivalenol in vivo is greater than would be expected from its effects on protein synthesis in vitro., For more Mechanism of Action (Complete) data for DEOXYNIVALENOL (10 total), please visit the HSDB record page.
Record name DEOXYNIVALENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7245
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Deoxynivalenol

Color/Form

Fine needles from ethyl acetate + petroleum ether, Crystals from methanol (aqueous)

CAS RN

51481-10-8
Record name Deoxynivalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51481-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Deoxynivalenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vomitoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYNIVALENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT37HYP23V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DEOXYNIVALENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7245
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

151-153 °C
Record name DEOXYNIVALENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7245
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deoxynivalenol
Reactant of Route 2
Deoxynivalenol
Reactant of Route 3
Deoxynivalenol
Reactant of Route 4
Deoxynivalenol
Reactant of Route 5
Deoxynivalenol
Reactant of Route 6
Deoxynivalenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.